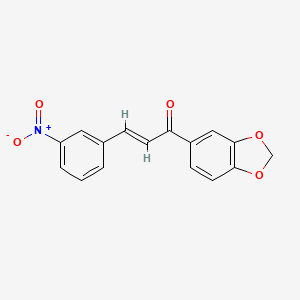![molecular formula C17H23N3O3S B10938681 N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-(phenylsulfonyl)propanamide](/img/structure/B10938681.png)
N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-3-(phenylsulfonyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-(PHENYLSULFONYL)PROPANAMIDE is a synthetic organic compound that belongs to the class of sulfonyl amides. This compound is characterized by the presence of a pyrazole ring, an ethyl group, and a phenylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-(PHENYLSULFONYL)PROPANAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-keto ester under acidic conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group is attached through a sulfonylation reaction using phenylsulfonyl chloride in the presence of a base like triethylamine.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction using propanoyl chloride and an amine.
Industrial Production Methods
In industrial settings, the production of N1-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-(PHENYLSULFONYL)PROPANAMIDE is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenylsulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-(PHENYLSULFONYL)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-(PHENYLSULFONYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- N~1~-[1-(1-METHYL-3-PHENYL-1H-PYRAZOL-4-YL)ETHYL]-3-(PHENYLSULFONYL)PROPANAMIDE
- N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-(METHYLSULFONYL)PROPANAMIDE
Uniqueness
N~1~-[1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-(PHENYLSULFONYL)PROPANAMIDE is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl group and the phenylsulfonyl group enhances its stability and interaction with molecular targets compared to similar compounds.
Properties
Molecular Formula |
C17H23N3O3S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]propanamide |
InChI |
InChI=1S/C17H23N3O3S/c1-4-20-12-16(14(3)19-20)13(2)18-17(21)10-11-24(22,23)15-8-6-5-7-9-15/h5-9,12-13H,4,10-11H2,1-3H3,(H,18,21) |
InChI Key |
DOZSGWKCESRBOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(C)NC(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10938600.png)
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)propyl]propanamide](/img/structure/B10938605.png)
![N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10938609.png)
![4-(1-ethyl-1H-pyrazol-4-yl)-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10938614.png)
![3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one](/img/structure/B10938618.png)
![N-(1,5-dimethyl-1H-pyrazol-3-yl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10938627.png)

![[4-(3-Fluorobenzyl)piperazin-1-yl][6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone](/img/structure/B10938633.png)
![N-(4-bromophenyl)-1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B10938641.png)
![2-{[4-(difluoromethyl)-6-methylpyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B10938655.png)
![(4-benzylpiperidin-1-yl)[6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone](/img/structure/B10938656.png)

![N-(4-methylphenyl)-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10938669.png)
![{5-[(2,4-difluorophenoxy)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10938675.png)
